![molecular formula C20H22O3 B12285530 6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one is a complex organic compound with the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol . This compound is notable for its unique structure, which includes a pyran-2-one ring and a butadienyl side chain substituted with a methoxy group and multiple methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one typically involves the following steps:
Formation of the Butadienyl Side Chain: The butadienyl side chain is synthesized through a series of reactions starting from a suitable precursor, such as a substituted benzaldehyde. The key steps include aldol condensation and subsequent dehydration to form the conjugated diene system.
Cyclization to Form the Pyran-2-one Ring: The butadienyl intermediate is then subjected to cyclization reactions to form the pyran-2-one ring. This step often involves the use of Lewis acids or other catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically results in the formation of saturated hydrocarbons.
Applications De Recherche Scientifique
6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one: A deuterated analog with similar chemical properties.
4-Methoxy-2,3,6-trimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H22O3 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
6-[(1E,3E)-4-(4-methoxy-2,3,6-trimethylphenyl)buta-1,3-dienyl]-4-methylpyran-2-one |
InChI |
InChI=1S/C20H22O3/c1-13-10-17(23-20(21)11-13)8-6-7-9-18-14(2)12-19(22-5)16(4)15(18)3/h6-12H,1-5H3/b8-6+,9-7+ |
Clé InChI |
COKYISJYWLHYQF-CDJQDVQCSA-N |
SMILES isomérique |
CC1=CC(=O)OC(=C1)/C=C/C=C/C2=C(C(=C(C=C2C)OC)C)C |
SMILES canonique |
CC1=CC(=O)OC(=C1)C=CC=CC2=C(C(=C(C=C2C)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


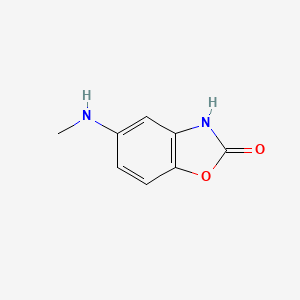

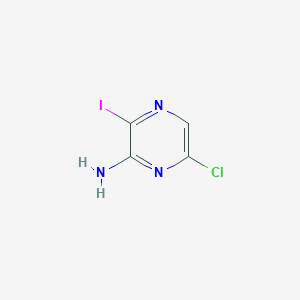
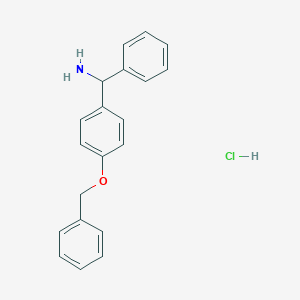
![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
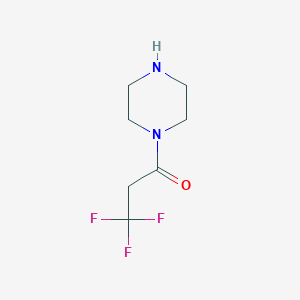
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
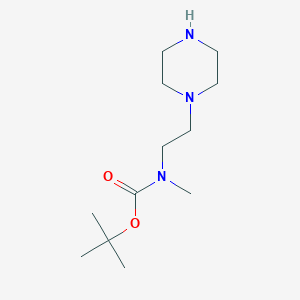
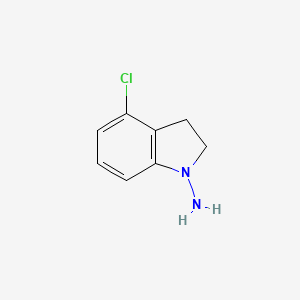

![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
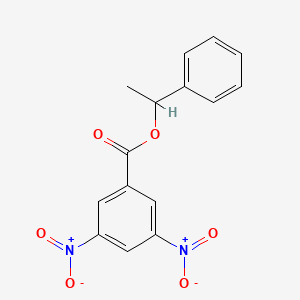
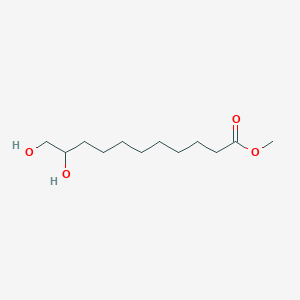
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
